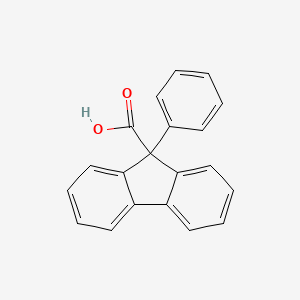

9-Phenyl-9H-fluorene-9-carboxylic acid

CAS No.: 18554-43-3

Cat. No.: VC19693284

Molecular Formula: C20H14O2

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18554-43-3 |

|---|---|

| Molecular Formula | C20H14O2 |

| Molecular Weight | 286.3 g/mol |

| IUPAC Name | 9-phenylfluorene-9-carboxylic acid |

| Standard InChI | InChI=1S/C20H14O2/c21-19(22)20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H,(H,21,22) |

| Standard InChI Key | LDUMWXLGLYEGNJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core consists of two benzene rings fused to a central five-membered ring, with a phenyl group and carboxylic acid substituent at the bridgehead position. This arrangement creates significant steric hindrance and electronic conjugation, influencing its reactivity. The IUPAC name, 9-phenyl-9H-fluorene-9-carboxylic acid, reflects this substitution pattern unambiguously.

Table 1: Fundamental Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₄O₂ | |

| Molecular Weight | 286.33 g/mol | |

| Melting Point | 226–230°C | |

| logP (Octanol-Water) | 4.81 (predicted) | |

| Tautomerism | Keto-enol (pKa₁=2.01, pKa₂=9.61) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves Friedel-Crafts acylation of fluorene to introduce the phenyl group, followed by oxidation to the carboxylic acid. A patented method (EP0110432A1) optimizes this process using fluorene, dialkyl carbonate (e.g., diethyl carbonate), and alkali hydrides (e.g., sodium hydride) under inert conditions .

Key Steps:

-

Alkylation: Fluorene reacts with dialkyl carbonate in the presence of sodium hydride at 40–80°C for 2–8 hours, forming 9-phenylfluorene-9-carboxylate ester .

-

Saponification: The ester undergoes acid-catalyzed hydrolysis (e.g., HCl, acetic acid) to yield the carboxylic acid, with yields exceeding 80% .

Table 2: Reaction Conditions and Yields

| Parameter | Optimal Range | Yield |

|---|---|---|

| Temperature | 40–80°C | 80.7% |

| Molar Excess (Carbonate) | 4–15x stoichiometric | |

| Catalyst | NaH/K alcoholate |

Industrial Scalability

Industrial protocols emphasize solvent recovery (e.g., diethyl carbonate distillation) and cost-effective purification via recrystallization from toluene . Technical-grade fluorene (95% purity) suffices for large-scale production, reducing raw material costs .

Physicochemical Properties

Thermal Stability

The compound exhibits a high melting point (226–230°C), attributable to strong intermolecular hydrogen bonding and π-π stacking . Thermogravimetric analysis (TGA) reveals decomposition above 300°C, suitable for high-temperature applications.

Solubility and Reactivity

Limited solubility in polar solvents (e.g., water) contrasts with moderate solubility in aromatics (toluene, xylene). The carboxylic acid group enables salt formation, while the phenyl ring participates in electrophilic substitution reactions.

Applications in Science and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to antidiabetic and antiarrhythmic agents. Its rigid structure enhances binding affinity to biological targets, though direct therapeutic use remains unexplored .

Materials Science

In organic electronics, its extended conjugation and low HOMO-LUMO gap (~3.1 eV) facilitate use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Derivatives exhibit ultralong organic phosphorescence (UOP), with lifetimes exceeding 500 ms under UV excitation.

Supramolecular Chemistry

The planar fluorene core enables host-guest interactions in metal-organic frameworks (MOFs), with potential for gas storage and catalysis.

Comparative Analysis with Analogues

9H-Fluorene-9-carboxylic Acid (CAS: 1989-33-9)

Removing the phenyl group reduces molecular weight (210.23 g/mol) and alters electronic properties. The analogue shows higher aqueous solubility but lower thermal stability (mp: 200–220°C).

Table 3: Structural Comparison

| Property | 9-Phenyl Derivative | 9H-Fluorene-9-carboxylic Acid |

|---|---|---|

| Molecular Weight | 286.33 g/mol | 210.23 g/mol |

| Melting Point | 226–230°C | 200–220°C |

| logP | 4.81 | 3.03 |

Research Frontiers and Challenges

Enhanced OLED Efficiency

Recent studies focus on tuning emission spectra via substituent modification. Introducing electron-withdrawing groups (e.g., nitro) redshifts luminescence, enabling red-emitting OLEDs.

Bioconjugation Strategies

Carbodiimide-mediated coupling to biomolecules (e.g., antibodies) is being explored for targeted drug delivery, though steric bulk poses challenges.

Environmental Impact

Waste streams from industrial synthesis contain residual dialkyl carbonates and hydrides, necessitating green chemistry approaches like catalytic recycling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume